methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate
Description
Methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a methyl ester at position 2 and a 3-methylpyrazole-4-carbonylamino group at position 3.
Properties
IUPAC Name |
methyl 3-[(5-methyl-1H-pyrazole-4-carbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-6-7(5-12-14-6)10(15)13-8-3-4-18-9(8)11(16)17-2/h3-5H,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMNKDNPNTOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3-methyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Thiophene Ring Formation: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone), elemental sulfur, and a nitrile (such as cyanoacetic acid) in the presence of a base.
Coupling of Pyrazole and Thiophene Rings: The final step involves coupling the pyrazole and thiophene rings. This can be achieved by reacting 3-methyl-1H-pyrazole-4-carboxylic acid with 2-aminothiophene-3-carboxylic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole and thiophene rings can interact with various biological pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Structural Modifications and Their Implications
Pyrazole Substitutions
- Trifluoromethylpyrazole () : The CF₃ group increases electron-withdrawing effects and metabolic stability, a common strategy in agrochemical and pharmaceutical design .
- Anilinocarbonylpyrazole (): The aromatic anilino group introduces π-π stacking capabilities, which may influence crystallinity or receptor binding .
Thiophene Backbone Variations
- Methyl Ester vs. Carboxamide () : The methyl ester (target compound) offers hydrolytic stability under basic conditions, whereas the carboxamide (e.g., compound 6 in ) may participate in hydrogen bonding, affecting solubility .
- Pyrimidine vs. Pyrazole () : Pyrimidine rings (e.g., ’s C₁₂H₁₂N₄O₃S) provide additional hydrogen-bonding sites compared to pyrazole, altering interaction profiles in biological systems .
Physicochemical Properties
- Melting Points : Analogs with rigid substituents (e.g., phenyl groups in ’s compound 4) exhibit higher melting points (114–116°C), while oxopyrazole derivatives (e.g., compound 6 in ) melt at 208–210°C due to intermolecular hydrogen bonding .
- Molecular Weight : The target compound (291.31 g/mol) falls within the range of drug-like molecules, whereas bulkier analogs (e.g., ’s 333.29 g/mol) may face challenges in bioavailability .
Biological Activity
Methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate (CAS No. 321574-09-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 384.41 g/mol. The structure features a thiophene ring, a pyrazole moiety, and an amide functional group, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit selective inhibition of COX-2, an enzyme involved in inflammatory processes. This selectivity is essential for reducing side effects associated with non-selective COX inhibitors.
In Vitro Studies
In vitro studies have shown that various derivatives of pyrazole compounds can inhibit COX activity effectively. For instance, a related study identified several pyrazole derivatives with IC50 values in the range of 1.79 to 4.35 μM for COX-2 inhibition, demonstrating significant selectivity over COX-1 .
Biological Activity Data
The following table summarizes the biological activity data for this compound and related compounds:
| Compound Name | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (SI) | Anti-inflammatory Activity (%) |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Compound 3b | 1.79 | >30 | >16.7 | 59.86 |
| Celecoxib | TBD | TBD | TBD | 51.44 |
Note: TBD indicates that specific data for this compound is not yet available or has not been published.
Case Studies and Research Findings
A study focused on the synthesis and evaluation of pyrazole derivatives revealed that modifications on the N-phenyl ring significantly influenced the selectivity towards COX-2 . These findings suggest that structural optimization can lead to more potent inhibitors with reduced side effects.
Additionally, molecular docking studies have been employed to understand the binding interactions between these compounds and the COX enzymes. Such studies indicate that specific substitutions on the pyrazole ring enhance binding affinity to COX-2 compared to COX-1, confirming the potential of these compounds as selective anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiophene-2-carboxylate derivatives and 3-methyl-1H-pyrazole-4-carbonyl intermediates. A typical approach involves activating the carbonyl group using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under inert conditions . Optimization includes controlling reaction temperature (e.g., ethanol reflux at ~78°C), solvent selection (DMF or ethanol for crystallization), and stoichiometric ratios to improve yields (e.g., 65–74% yields observed in analogous thiophene-pyrazole syntheses) . Post-reaction purification via recrystallization (ethanol/water) and characterization by IR (amide C=O stretch ~1650–1700 cm⁻¹) and ¹H-NMR (thiophene proton signals at δ 6.5–7.5 ppm) are critical .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm the presence of key functional groups (amide C=O, thiophene C-S) .
- ¹H/¹³C-NMR : Assign peaks for thiophene (δ 6.5–7.5 ppm), pyrazole (δ 2.3–2.5 ppm for methyl groups), and ester moieties (δ 3.8–4.0 ppm for OCH₃) .
- HPLC : Assess purity (>95% recommended for biological studies) .
- Melting Point Analysis : Compare observed values (e.g., 208–214°C) with literature data to confirm crystallinity .
Q. What are the stability considerations for this compound under laboratory storage?
- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 4°C in airtight containers. Avoid exposure to strong oxidizers, moisture, or light, as thiophene and pyrazole derivatives may degrade via hydrolysis or photochemical reactions . Monitor decomposition by periodic HPLC analysis for byproducts like CO₂ or NOx .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions in NMR assignments may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism in the pyrazole ring. Use deuterated solvents consistently and compare with computational models (DFT calculations for predicted shifts). For example, pyrazole NH protons may appear as broad singlets in DMSO-d₆ due to hydrogen bonding, while ester methyl groups show sharp singlets . Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are effective for improving synthetic yields in multi-step reactions involving this compound?
- Methodological Answer :
- Stepwise Isolation : Purify intermediates (e.g., 3-amino-2-thiophenecarboxylate) before proceeding to the acylation step to minimize side reactions .
- Catalyst Screening : Test alternatives to DCC/DMAP, such as EDC/HOBt, to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve yields in cyclization steps .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
- Abiotic Stability : Test hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis light) to measure degradation half-lives.
- Biotic Transformation : Use soil/water microcosms with LC-MS/MS to track metabolites.
- Partition Coefficients : Determine logP (octanol-water) via shake-flask methods to predict bioaccumulation potential .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Screen against kinases or phosphatases (e.g., protein-tyrosine phosphatase 1B) using fluorogenic substrates .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Antioxidant Activity : Employ DPPH radical scavenging assays to assess phenolic-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
